molecular formula C8H13NO2 B15091125 Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI)

Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI)

Cat. No.: B15091125
M. Wt: 155.19 g/mol
InChI Key: YCUJRWCTQCPADM-UHFFFAOYSA-N
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Description

Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazole derivatives can be synthesized through several methods. One common approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require mild conditions and can be carried out in the presence of catalysts to improve yields and selectivity.

Industrial Production Methods

Industrial production of isoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: Isoxazole derivatives can be oxidized to form oxazoles or other oxygen-containing compounds.

    Reduction: Reduction reactions can convert isoxazole derivatives into amines or other reduced forms.

    Substitution: Isoxazole derivatives can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and pressures to maintain the integrity of the isoxazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazole derivatives can yield oxazoles, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Mechanism of Action

The mechanism of action of isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) depends on its specific application. In biological systems, isoxazole derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects . For example, some isoxazole derivatives inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their chemical properties and reactivity. Isoxazole derivatives are unique due to the presence of both oxygen and nitrogen atoms in the ring, which can influence their electronic properties and reactivity.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-(2-methoxyethyl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C8H13NO2/c1-6-8(4-5-10-3)7(2)11-9-6/h4-5H2,1-3H3

InChI Key

YCUJRWCTQCPADM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCOC

Origin of Product

United States

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